molecular formula C24H24N6 B2950616 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine CAS No. 339105-30-5

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine

Cat. No. B2950616
CAS RN: 339105-30-5
M. Wt: 396.498
InChI Key: GVHWUISRMMYAPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine is C24H24N6 . Its average mass is 396.488 Da and its monoisotopic mass is 396.206238 Da .


Chemical Reactions Analysis

A novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .


Physical And Chemical Properties Analysis

The molecular formula of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine is C24H24N6 . Its average mass is 396.488 Da and its monoisotopic mass is 396.206238 Da .

Scientific Research Applications

ACE Inhibition

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine and its derivatives have been studied for their in vitro ACE inhibitor activities . ACE, or angiotensin-converting enzyme, plays a crucial role in the regulation of blood pressure and fluid balance. Inhibiting ACE can lead to a decrease in the concentration of angiotensin II, which consequently reduces blood pressure . This makes the compound potentially useful in the treatment of cardiovascular diseases like hypertension, congestive heart failure, diabetic nephropathy, chronic renal failure, systemic sclerosis, left ventricular systolic dysfunction, and acute myocardial infarction .

Antimicrobial Activities

The compound has also been evaluated for its antimicrobial activities . Some derivatives of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine showed excellent to moderate activity against various tested bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, S. aureus MLS 16, Escherichia coli, Bacillus subtilis, and Klebsiella planticola . This suggests potential applications in the development of new antimicrobial agents.

Synthesis of New Derivatives

The compound serves as a precursor in the synthesis of new 1,4-disubstituted piperazine derivatives . These new derivatives can be further screened for various biological activities, expanding the potential applications of the original compound.

Commercial Availability

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine is commercially available , which means it can be readily obtained for research purposes. This facilitates its use in various scientific studies and applications.

Drug Discovery

Given its ACE inhibition and antimicrobial activities, 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine could be a valuable compound in drug discovery. It could serve as a lead compound in the development of new drugs for treating cardiovascular diseases and bacterial infections .

Study of Structure-Activity Relationships

The compound and its derivatives can be used in the study of structure-activity relationships (SARs). By synthesizing and testing different derivatives, researchers can gain insights into how changes in the compound’s structure affect its biological activities. This information can guide the design of more potent and selective drugs .

Mechanism of Action

While the specific mechanism of action for 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine is not mentioned in the search results, it’s worth noting that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . In addition, 1-Benzhydryl-Piperazine-Based HDAC inhibitors have been discovered with anti-breast cancer activity .

Future Directions

Isoform-selective histone deacetylase (HDAC) inhibition is promoted as a rational strategy to develop safer anti-cancer drugs compared to non-selective HDAC inhibitors . In this context, the design and discovery of potent HDAC inhibitors, with 1-benzhydryl piperazine as a surface recognition group, that differ in hydrocarbon linker, could be a promising future direction .

properties

IUPAC Name

1-benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)28-16-18-29(19-17-28)24-25-26-27-30(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHWUISRMMYAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine

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